BenchChemオンラインストアへようこそ!

1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide

Cannabinoid CB1 receptor Regioisomerism Heterocyclic SAR

This 1,2,4-triazole-3-carboxamide regioisomer is essential for CB1 receptor SAR studies. Unlike the 1,2,3-triazole-4-carboxamide isomer (CAS 94206-97-0), the 3-carboxamide orientation on the 1,2,4-triazole core governs receptor binding mode and functional antagonism. Purchase ensures accurate reproduction of published pharmacological profiles and target engagement at non-classical cannabinoid binding sites.

Molecular Formula C16H13ClN4O
Molecular Weight 312.75 g/mol
CAS No. 321431-18-9
Cat. No. B3035450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide
CAS321431-18-9
Molecular FormulaC16H13ClN4O
Molecular Weight312.75 g/mol
Structural Identifiers
SMILESCC1=NC(=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3
InChIInChI=1S/C16H13ClN4O/c1-11-18-15(16(22)19-13-5-3-2-4-6-13)20-21(11)14-9-7-12(17)8-10-14/h2-10H,1H3,(H,19,22)
InChIKeyGJOKKDNPZOSSSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide (CAS 321431-18-9): Core Structural & Pharmacological Identity


The compound 1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide (CAS 321431-18-9, molecular formula C16H13ClN4O, molecular weight 312.75 g/mol) [1] is a synthetic small molecule belonging to the 1,5-diaryl-1H-1,2,4-triazole-3-carboxamide class. This scaffold has been explicitly patented and studied as a privileged structure for cannabinoid CB1 receptor modulation, with the potential to act as agonists, partial agonists, inverse agonists, or antagonists depending on specific substitution patterns [2]. Unlike its 1,2,3-triazole regioisomer (CAS 94206-97-0), the 1,2,4-triazole core places the carboxamide at the 3-position, a critical determinant of pharmacological activity within this chemical series [2][3].

Why 1,2,3-Triazole or Alternative Carboxamide Regioisomers Cannot Substitute for 1-(4-Chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide


Simple in-class substitution is not feasible because the position of the nitrogen atoms in the heterocyclic core fundamentally alters electronic distribution, hydrogen-bonding capacity, and receptor recognition. The 1,2,4-triazole regioisomer positions the 3-carboxamide in a distinct spatial and electronic environment compared to the 1,2,3-triazole-4-carboxamide analog (CAS 94206-97-0), which is critical for target engagement at the cannabinoid CB1 receptor orthosteric or allosteric sites [1][2]. Published structure-activity relationship (SAR) studies on this exact scaffold demonstrate that even conservative changes to the heterocycle—such as replacing the C-4 pyrazole carbon of the reference CB1 antagonist SR141716 with a nitrogen to form the 1,2,4-triazole—profoundly alter binding affinity and functional activity, producing ligands with weak to moderate affinity but distinct functional antagonism via a potentially different binding site [2]. Therefore, procurement of the precise 1,2,4-triazole-3-carboxamide regioisomer is essential for reproducing pharmacological profiles reported for this chemical series.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide vs. Closest Analogs


Regioisomeric Differentiation: 1,2,4-Triazole-3-carboxamide vs. 1,2,3-Triazole-4-carboxamide Core

The target compound possesses a 1,2,4-triazole core with the carboxamide at the 3-position. The closest commercially available analog is 1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 94206-97-0), which differs in both the triazole regioisomer and the carboxamide attachment point. The 1,2,4-triazole ring exhibits distinct electron density distribution: the N-2 and N-4 atoms provide a unique hydrogen-bond acceptor pattern not present in the 1,2,3-triazole system [1][2]. In the CB1 receptor ligand series, the 1,2,4-triazole-3-carboxamide scaffold was specifically designed to probe the role of the C-4 position relative to the reference pyrazole antagonist SR141716, with the nitrogen substitution at this position confirmed to reduce CB1 binding affinity compared to the parent pyrazole but to confer a distinct functional antagonistic profile [2].

Cannabinoid CB1 receptor Regioisomerism Heterocyclic SAR

Cannabinoid CB1 Receptor Binding Affinity: Class-Level Evidence for the 1,2,4-Triazole-3-carboxamide Scaffold

The 1,2,4-triazole-3-carboxamide series was evaluated for CB1 receptor binding using [3H]-CP55940 displacement assays. The series as a whole exhibited poor to moderate binding affinities relative to the pyrazole-based reference antagonist SR141716 (rimonabant) [1][2]. Compound 6a from this series displayed significant cannabinoid antagonistic properties in the mouse vas deferens functional assay despite low receptor affinity, suggesting binding to a different CB1 site or a new cannabinoid receptor subtype [2]. The exact binding affinity (Ki) of 1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide has not been reported in available public data; however, its substitution pattern (N1-4-chlorophenyl, C5-methyl, N3-phenyl) falls within the general formula claimed in patents as producing CB1 receptor modulators [1].

Cannabinoid CB1 receptor Radioligand binding SR141716

Computed Physicochemical Property Comparison: Lipophilicity and Hydrogen-Bonding Profile

The computed XLogP3 value for 1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide is 3.9, with 1 hydrogen bond donor and 3 hydrogen bond acceptors [1]. In comparison, the 1,2,3-triazole-4-carboxamide regioisomer (CAS 94206-97-0) shares the same molecular formula and likely a similar lipophilicity profile, but the spatial arrangement of hydrogen-bond acceptors differs due to the altered triazole topology [2]. This difference is particularly relevant for molecular recognition by the CB1 receptor, where specific hydrogen-bond interactions with the heterocyclic core have been implicated in binding mode divergence between pyrazole and 1,2,4-triazole ligands [3].

Lipophilicity Drug-likeness Physicochemical profiling

Patent-Defined Structural Scope and Intellectual Property Position

The compound falls squarely within the general formula (I) of Indian Patent 212244 and equivalent filings (US, EP) claiming 1H-1,2,4-triazole-3-carboxamide derivatives as cannabinoid-CB1 receptor agonists, partial agonists, inverse agonists, or antagonists [1]. The specific substitution pattern—R1 = 4-chlorophenyl, R = phenyl, R2 = methyl—represents a structurally focused combination of the claimed substituents. This patent protection underscores the recognized therapeutic relevance of this precise chemotype for psychiatric, neurological, and cannabinoid-related disorders [1]. By contrast, the 1,2,3-triazole regioisomer is not encompassed by these claims, as the patent specifically defines the 1,2,4-triazole core [1].

Patent landscape Cannabinoid CB1 modulators Chemical intellectual property

High-Confidence Application Scenarios for 1-(4-Chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide (CAS 321431-18-9)


Cannabinoid CB1 Receptor Pharmacological Tool Compound Studies

As a member of the 1,2,4-triazole-3-carboxamide series with documented CB1 receptor modulatory activity, this compound is suitable for use as a pharmacological tool to investigate CB1 receptor binding sites distinct from the orthosteric site occupied by rimonabant [1][2]. The functional antagonism reported for the scaffold (compound 6a in the mouse vas deferens assay) suggests utility in probing non-classical cannabinoid signaling pathways [2].

Structure-Activity Relationship (SAR) Exploration of Triazole-Based CB1 Ligands

The compound serves as a key intermediate in SAR studies exploring the impact of N1-aryl (4-chlorophenyl) and C5-methyl substitution on CB1 receptor affinity and functional activity within the 1,2,4-triazole-3-carboxamide chemotype, as delineated by the patent literature [1].

Regioisomeric Selectivity Studies in Heterocyclic Medicinal Chemistry

The compound can be directly compared with its 1,2,3-triazole-4-carboxamide isomer (CAS 94206-97-0) to quantify the impact of triazole regioisomerism on pharmacological parameters, physicochemical properties, and metabolic stability, a study design relevant to heterocyclic SAR campaigns [3].

Reference Standard for Analytical Method Development and Quality Control

With a defined CAS number, molecular formula, and computed descriptors (XLogP3 = 3.9, molecular weight = 312.75 g/mol), the compound is suitable as a reference standard for HPLC, LC-MS, or NMR method development in laboratories working with triazole carboxamide libraries [3].

Quote Request

Request a Quote for 1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.